Product packaging for N-Methylazetidin-3-amine dihydrochloride(Cat. No.:CAS No. 136293-86-2)

N-Methylazetidin-3-amine dihydrochloride

Cat. No.: B155039
CAS No.: 136293-86-2
M. Wt: 159.05 g/mol
InChI Key: KBKDCBZELBBQQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Methylazetidin-3-amine dihydrochloride (CAS: 136293-86-2 or 124668-47-9) is a small, bicyclic organic compound featuring a three-membered azetidine ring with a methylamine substituent. Its molecular formula is C₄H₁₀N₂·2HCl, and it is commonly supplied as a high-purity (>95%–99%) hydrochloride salt. The compound is widely utilized in pharmaceutical research, biochemical synthesis, and fine chemical production due to its role as a versatile building block for drug discovery. Key suppliers include ECHEMI and Aladdin Scientific, which provide it in 25 kg drums under controlled storage conditions (-20°C).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H12Cl2N2 B155039 N-Methylazetidin-3-amine dihydrochloride CAS No. 136293-86-2

Properties

IUPAC Name

N-methylazetidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.2ClH/c1-5-4-2-6-3-4;;/h4-6H,2-3H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKDCBZELBBQQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622600
Record name N-Methylazetidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136293-86-2
Record name N-Methylazetidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methylazetidin-3-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methylazetidin-3-amine dihydrochloride can be synthesized through various methods. One common approach involves the reaction of azetidine with methylamine, followed by a methylation reaction . The reaction conditions typically include the use of appropriate solvents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound involves bulk manufacturing and custom synthesis . The compound is produced under controlled conditions to ensure high purity and quality. The production process may involve multiple steps, including purification and quality control measures to meet research standards.

Chemical Reactions Analysis

Types of Reactions

N-Methylazetidin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Medicinal Chemistry

N-Methylazetidin-3-amine dihydrochloride is primarily utilized in the synthesis of bioactive compounds, particularly in the development of pharmaceuticals. Its applications include:

  • Synthesis of Heterocycles : It serves as a key intermediate in the synthesis of various heterocyclic compounds, including fluoroquinolones, which are used as antibacterial agents.
  • Enzyme Inhibition Studies : The compound is investigated for its role as an enzyme inhibitor, particularly in studies related to neurodegenerative diseases. It has shown potential in modulating the activity of enzymes such as monoamine oxidase B (MAO-B) and influencing serotonin receptors (5-HT6R and 5-HT3R).

Anticancer Research

The compound has demonstrated significant antiproliferative activity against various cancer cell lines. A notable study evaluated its effects on different breast cancer cell lines, with results summarized below:

Cell LineIC50 (µM)Observations
MCF-7 (Breast)0.095Significant growth inhibition
Hs578T (Triple-negative)0.033Potent antiproliferative activity
MDA-MB-2310.620Moderate efficacy

These findings indicate that this compound may be particularly effective against hormone-sensitive breast cancer cells.

Neuroprotective Effects

Preclinical studies have highlighted the compound's neuroprotective properties, particularly in models of Alzheimer's disease. It has been shown to reverse memory deficits induced by scopolamine and prevent amyloid-beta-induced cognitive decline, suggesting its potential therapeutic role in neurodegenerative disorders.

Alzheimer's Disease Model

In a study involving rats, administration of this compound resulted in significant improvements in cognitive functions measured by behavioral tests. Biochemical analyses indicated reduced levels of neuroinflammation markers associated with Alzheimer's pathology, supporting its potential use in treating cognitive decline.

Cancer Treatment Trials

Preclinical trials have demonstrated that combining this compound with other chemotherapeutic agents enhances antitumor efficacy while minimizing side effects compared to traditional therapies. This combination therapy approach is currently under investigation in various clinical settings, highlighting the compound's versatility in cancer treatment.

Mechanism of Action

The mechanism of action of N-Methylazetidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of N-Methylazetidin-3-amine dihydrochloride are summarized below, with critical differences highlighted:

Table 1: Comparative Analysis of this compound and Analogues

Compound Name CAS Number Molecular Formula Substituents Molecular Weight Purity Key Applications
This compound 136293-86-2 C₄H₁₀N₂·2HCl Methylamine 173.08 >95% Pharmaceuticals, biochemicals
N,N-Dimethylazetidin-3-amine dihydrochloride 124668-49-1 C₅H₁₂N₂·2HCl Dimethylamine 173.08 97% Organic synthesis, intermediates
1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride 1630082-57-3 C₆H₁₅N₂·2HCl Dimethylmethanamine 198.12 Research chemicals
3-Dimethylaminopropyl chloride hydrochloride 5407-04-5 C₅H₁₃ClN·HCl Chloropropyl, dimethylamine 158.07 98% Pharma intermediates
Triethylenetetramine dihydrochloride C₆H₁₈N₄·2HCl Linear polyamine 219.12 Copper chelation therapy

Key Differences and Implications

Structural Variations: Substituents: this compound has a single methyl group on the azetidine ring, whereas N,N-Dimethylazetidin-3-amine dihydrochloride features two methyl groups, enhancing lipophilicity and altering receptor binding.

Physicochemical Properties :

  • Molecular Weight : Azetidine derivatives (e.g., 173.08) are lighter than polyamine salts like triethylenetetramine dihydrochloride (219.12), influencing solubility and bioavailability.
  • Purity : this compound is typically supplied at >95% purity for pharmaceutical use, while food-grade analogs like putrescine dihydrochloride () prioritize traceability over ultra-high purity.

Applications: Pharmaceuticals: this compound is used in serotonin receptor antagonists (e.g., 5-HT6R/5-HT3R antagonists), whereas triethylenetetramine dihydrochloride treats Wilson’s disease via copper chelation. Industrial Use: Chlorinated analogs (e.g., 3-Dimethylaminopropyl chloride hydrochloride) serve as alkylating agents in synthesis, contrasting with azetidine derivatives’ role in heterocyclic chemistry.

Regulatory and Safety :

  • This compound complies with FDA standards for pharmaceutical intermediates, while compounds like cadaverine dihydrochloride () are regulated under food safety guidelines.

Biological Activity

N-Methylazetidin-3-amine dihydrochloride is a synthetic organic compound characterized by its azetidine ring structure, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. Its molecular formula is C4H10Cl2NC_4H_{10}Cl_2N with a molecular weight of approximately 137.61 g/mol. The presence of the methyl group enhances its solubility and stability, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. This compound may modulate the activity of various enzymes and receptors, influencing cellular signaling pathways. Notably, it has been studied for its potential as a dual inhibitor of lysine-specific demethylase 1 (LSD1) and histone deacetylases (HDACs), suggesting applications in cancer therapy and epigenetic regulation .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Properties : The compound has demonstrated significant antiproliferative effects in various cancer cell lines. For instance, studies have shown that it can inhibit cell growth in breast cancer models with IC50 values in the nanomolar range .
  • Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, although further studies are needed to elucidate the specific mechanisms involved .
  • Neuropharmacological Effects : In neuropharmacology, this compound has been explored for its potential to treat neurodegenerative diseases such as Alzheimer's disease due to its ability to modulate serotonin receptors and inhibit monoamine oxidase B (MAO-B) .

Research Findings and Case Studies

Several studies have provided insights into the biological activity of this compound:

  • Antiproliferative Studies : In vitro assays have shown that this compound significantly reduces cell viability in multiple cancer cell lines at concentrations as low as 0.033 µM .
  • Mechanistic Insights : Mechanistic studies indicate that the compound induces apoptosis in cancer cells through caspase activation pathways, highlighting its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant antiproliferative effects in cancer cells
AntimicrobialPotential antimicrobial properties
NeuropharmacologicalModulation of serotonin receptors; MAO-B inhibition

Q & A

Q. What are the recommended synthetic routes for N-Methylazetidin-3-amine dihydrochloride in laboratory settings?

  • Methodological Answer : Synthesis can involve reductive amination or alkylation strategies. For example, intermediates like azetidin-3-amine derivatives can be methylated using methyl chloride or dimethyl sulfate under controlled pH conditions. A similar approach is described for O-methylhydroxylamine hydrochloride, where cyclohexanone oxime undergoes O-methylation with methyl chloride . Building blocks such as rac-(3R,4S)-4-(dimethylamino)pyrrolidin-3-ol dihydrochloride (Enamine Ltd) highlight the use of chiral intermediates for stereochemical control, which can be adapted for N-methylazetidine synthesis . Reaction optimization (e.g., solvent choice, temperature) is critical to minimize byproducts like quaternary ammonium salts.

Q. How can purity and structural integrity be validated for this compound?

  • Methodological Answer :
  • HPLC : Use reverse-phase chromatography with UV detection (e.g., C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) to assess purity (>98% as per standards for azetidine analogs) .
  • NMR : 1H^1H and 13C^{13}C NMR (DMSO-d6) can confirm structural integrity. For example, azetidine ring protons typically appear at δ 3.2–4.0 ppm, while methyl groups resonate at δ 2.2–2.8 ppm .
  • Mass Spectrometry : High-resolution MS (ESI+) should match the theoretical mass (C4_4H11_{11}N2_2Cl2_2: 158.07 g/mol ± 0.01).

Q. What are the optimal storage conditions to prevent degradation?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen). Hygroscopic dihydrochloride salts require desiccants (e.g., silica gel) to avoid hydrolysis. Waste should be segregated and neutralized before disposal, as outlined for similar hydrochlorides .

Advanced Research Questions

Q. How can enzyme inhibition assays be designed to evaluate this compound’s activity against lysine-specific demethylases (LSDs)?

  • Methodological Answer :
  • Assay Design : Use recombinant LSD1 in a demethylase activity assay with H3K4me2 substrate. Monitor methyltransferase activity via fluorescence (e.g., Amplite® kits) or immunoblotting for H3K4me2/me3 levels .
  • Controls : Include known inhibitors (e.g., Bomedemstat dihydrochloride) and measure IC50_{50} values.
  • Data Interpretation : Compare dose-response curves (0.1–100 μM) and assess reversibility via washout experiments.

Q. How to resolve contradictions in reported bioactivity data for azetidine derivatives?

  • Methodological Answer :
  • Source Analysis : Cross-validate studies using standardized assays (e.g., MIC values for antimicrobial activity). For example, octenidine dihydrochloride’s anti-pseudomonal efficacy was confirmed via in vivo burn models, whereas in vitro cytotoxicity may not correlate .
  • Experimental Variables : Control for pH, solvent (DMSO vs. aqueous buffers), and cell line specificity. For receptor-binding studies, use radioligand displacement assays (e.g., 3H^3H-labeled antagonists) to minimize false positives .

Q. What strategies improve yield in large-scale azetidine syntheses?

  • Methodological Answer :
  • Catalysis : Employ Pd/C or Raney nickel for reductive amination steps to enhance efficiency.
  • Workflow Optimization : Use flow chemistry for exothermic reactions (e.g., methylations) to improve safety and scalability .
  • Byproduct Mitigation : Monitor quaternary ammonium salt formation via LC-MS and adjust stoichiometry (e.g., excess amine to limit alkylation).

Q. How to analyze the compound’s binding mechanism to neuronal receptors?

  • Methodological Answer :
  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with 5-HT6 or 5-HT3 receptors. Compare binding poses with structural analogs like 1-(1-(3-Chlorobenzyl)-1H-pyrrolo[3,2-c]quinolin-4-yl)-N-methylazetidin-3-amine hydrochloride .
  • Mutagenesis Studies : Introduce point mutations (e.g., Trp vs. Ala in receptor binding pockets) to validate critical residues via patch-clamp electrophysiology.

Methodological Considerations

Q. How to standardize cellular assay data for reproducibility?

  • Answer : Adopt MIACARM guidelines to document metadata, including cell passage number, assay duration, and measurement uncertainty. For example, H 89 dihydrochloride studies require precise reporting of kinase inhibition thresholds and buffer compositions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.